molecular formula C10H9F3O2 B6157693 2-[2-(trifluoromethoxy)phenyl]propanal CAS No. 1824276-13-2

2-[2-(trifluoromethoxy)phenyl]propanal

Cat. No.: B6157693
CAS No.: 1824276-13-2
M. Wt: 218.17 g/mol
InChI Key: RQZDJBZLCBWKFJ-UHFFFAOYSA-N
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Description

2-[2-(trifluoromethoxy)phenyl]propanal is a chemical compound with the molecular formula C10H9F3O2 and a molecular weight of 218.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethoxy)phenyl]propanal typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the propanal group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired aldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethoxy)phenyl]propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-[2-(trifluoromethoxy)phenyl]propanoic acid.

    Reduction: 2-[2-(trifluoromethoxy)phenyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(trifluoromethoxy)phenyl]propanal has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethoxy)phenyl]propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(trifluoromethyl)phenyl]propanal
  • 2-[2-(trifluoromethoxy)phenyl]propanone
  • 2-[2-(trifluoromethoxy)phenyl]propanoic acid

Uniqueness

2-[2-(trifluoromethoxy)phenyl]propanal is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(trifluoromethoxy)phenyl]propanal involves the reaction of 2-bromo-1-(trifluoromethoxy)benzene with propanal in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromo-1-(trifluoromethoxy)benzene", "propanal", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-bromo-1-(trifluoromethoxy)benzene to a reaction flask", "Add propanal to the reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove the drying agent", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS No.

1824276-13-2

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]propanal

InChI

InChI=1S/C10H9F3O2/c1-7(6-14)8-4-2-3-5-9(8)15-10(11,12)13/h2-7H,1H3

InChI Key

RQZDJBZLCBWKFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=CC=C1OC(F)(F)F

Purity

95

Origin of Product

United States

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